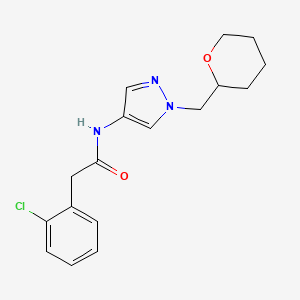
4-((4-Methoxyphenyl)thio)piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-Methoxyphenyl)thio)piperidine hydrochloride is a unique chemical compound. It has an empirical formula of C12H18ClNO . The compound is solid in form .
Molecular Structure Analysis
The molecular weight of 4-((4-Methoxyphenyl)thio)piperidine hydrochloride is 227.73 . The SMILES string representation of the molecule is COC1=CC=C (C=C1)C2CCNCC2. [H]Cl .Physical And Chemical Properties Analysis
4-((4-Methoxyphenyl)thio)piperidine hydrochloride is a solid compound . Its molecular weight is 227.73 , and its empirical formula is C12H18ClNO .Wissenschaftliche Forschungsanwendungen
Selective Estrogen Receptor Modulators (SERMs)
Compounds structurally related to "4-((4-Methoxyphenyl)thio)piperidine hydrochloride" have been investigated for their potential as SERMs. For instance, analogs showing estrogen agonist-like actions on bone tissues and serum lipids, while displaying potent estrogen antagonist properties in the breast and uterus, indicate their potential in addressing conditions like osteoporosis and breast cancer without the side effects associated with conventional hormone therapies (Palkowitz et al., 1997).
Antimicrobial and Antifungal Agents
New classes of antibacterial and antifungal agents have been synthesized, exploring the heterocyclic compounds derived from similar structural frameworks. These compounds have shown promising results against a spectrum of clinically isolated microbial organisms, indicating their potential in developing new antimicrobial therapies (Thanusu et al., 2010).
Neuroprotective Agents
Research has also identified potent and selective N-methyl-D-aspartate (NMDA) antagonists based on the structural motif similar to "4-((4-Methoxyphenyl)thio)piperidine hydrochloride." These compounds have shown to protect cultured hippocampal neurons from glutamate toxicity, suggesting their potential use as neuroprotective agents for conditions such as Alzheimer's disease and other neurodegenerative disorders (Chenard et al., 1995).
Anticancer Activity
The synthesis and evaluation of 4-piperidinol derivatives against human hepatoma and breast cancer cell lines have been conducted, with some compounds showing higher cytotoxic potency than the reference compound 5-FU against certain cancer cell lines. This underscores the potential of structurally related compounds in cancer research and therapy (Kucukoglu et al., 2015).
Antioxidant Potential
Novel oxime esters derived from similar piperidin-4-one cores have been synthesized and shown to exhibit significant antioxidant activity. These findings suggest potential applications in combating oxidative stress-related diseases (Harini et al., 2014).
Safety and Hazards
This compound has been classified as Aquatic Chronic 3, indicating potential hazards to the aquatic environment . The compound is also classified as a combustible solid . The hazard statement associated with this compound is H412 , which means it is harmful to aquatic life with long-lasting effects. The precautionary statement P273 advises avoiding release to the environment .
Zukünftige Richtungen
As of now, Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The future directions of this compound largely depend on the results of these early-stage studies. It’s important to note that all sales are final and the buyer assumes responsibility to confirm product identity and/or purity .
Wirkmechanismus
Target of Action
A derivative of the compound has shown substantial increase in estrogen antagonist potency, suggesting potential interaction with estrogen receptors.
Mode of Action
If it acts as an estrogen antagonist like its derivative, it might bind to estrogen receptors, blocking the binding of estrogen and thus inhibiting the effects of this hormone.
Biochemical Pathways
Result of Action
Eigenschaften
IUPAC Name |
4-(4-methoxyphenyl)sulfanylpiperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS.ClH/c1-14-10-2-4-11(5-3-10)15-12-6-8-13-9-7-12;/h2-5,12-13H,6-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVLRAGCWPJXJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Methoxyphenyl)thio)piperidine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-[(3-Bromophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2939778.png)



![2-{[1-(1H-indole-6-carbonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2939787.png)
![5-[5-(2-chloro-7-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2939788.png)
![N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}azepane-1-sulfonamide](/img/structure/B2939789.png)



![2-ethyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)butanamide](/img/structure/B2939795.png)
![N-[4-(2-phenylethynyl)phenyl]butanamide](/img/structure/B2939799.png)

![N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-2-naphthalenesulfonamide](/img/structure/B2939801.png)